5-Methoxythiazole-4-carboxylic acid
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Overview
Description
5-Methoxy-4-Thiazolecarboxylic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-Thiazolecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-4-methoxyacetophenone with thiourea under acidic conditions to form the thiazole ring . Another approach involves the use of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods
Industrial production methods for 5-Methoxy-4-Thiazolecarboxylic acid often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and subsequent functionalization of the thiazole ring .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-Thiazolecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles .
Scientific Research Applications
5-Methoxy-4-Thiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-Thiazolecarboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methylthiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole-4-carboxylic acid: Utilized in the production of dyes and as a precursor in organic synthesis.
Uniqueness
5-Methoxy-4-Thiazolecarboxylic acid is unique due to its methoxy group, which can enhance its solubility and reactivity compared to other thiazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H5NO3S |
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Molecular Weight |
159.17 g/mol |
IUPAC Name |
5-methoxy-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8) |
InChI Key |
PUSSEKRQUMEIJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
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